Dunniana acid A

Beschreibung

"Dunniana acid A" is a bioactive compound isolated from Clausena dunniana, a deciduous tree species native to subtropical karst forests in southwestern China. The plant’s leaf traits, such as specific leaf area and dry matter content, correlate with its resource-use strategies, which may indirectly influence the production of specialized metabolites like "this compound" . Further chemical characterization of this compound would require advanced analytical techniques, such as those outlined in general guidelines for chemical analysis (e.g., nuclear magnetic resonance, mass spectrometry) .

Eigenschaften

Molekularformel |

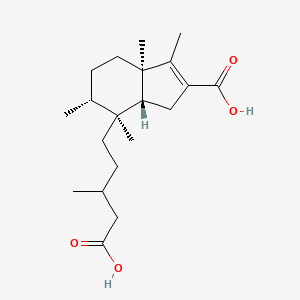

C20H32O4 |

|---|---|

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(3aR,6R,7S,7aR)-7-(4-carboxy-3-methylbutyl)-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-12(10-17(21)22)6-8-19(4)13(2)7-9-20(5)14(3)15(18(23)24)11-16(19)20/h12-13,16H,6-11H2,1-5H3,(H,21,22)(H,23,24)/t12?,13-,16-,19+,20+/m1/s1 |

InChI-Schlüssel |

BXKYVIXFZNEZFP-JZQROIDNSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(C)CC(=O)O)CC(=C2C)C(=O)O)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CCC(C)CC(=O)O)CC(=C2C)C(=O)O)C |

Synonyme |

dunniana acid A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, extrapolating from methodologies in phytochemical research, comparisons typically focus on:

- Structural Similarities: Aligning with other phenolic acids (e.g., caffeic acid, ferulic acid) or terpenoids commonly found in Clausena species.

- Bioactivity: Assessing antioxidant, antimicrobial, or anti-inflammatory properties relative to compounds like clausenamide or dunnianol.

- Environmental Influence: Environmental factors, such as topography and canopy height, significantly impact leaf traits in Clausena dunniana , which may alter metabolite profiles compared to similar species (e.g., Clausena lansium).

Table 1: Hypothetical Comparison of "Dunniana Acid A" with Analogous Compounds

Research Findings and Limitations

Environmental Impact on Metabolites : Clausena dunniana in rocky, high-altitude habitats exhibits conservative resource-use traits (e.g., low specific leaf area), which may enhance secondary metabolite production for stress tolerance . This contrasts with lowland Clausena species, which prioritize growth over defense.

Analytical Challenges : Current methods for compound comparison require rigorous validation, as highlighted in guidelines for chemical analysis . For example, Supplementary Tables 1–8 in emphasize reproducibility in spectral data, a critical factor when differentiating structurally similar compounds.

Knowledge Gaps: No peer-reviewed studies on "this compound" were identified in the provided evidence. Existing literature focuses on ecological traits of Clausena dunniana rather than its chemistry .

Notes on Evidence Utilization

- The lack of direct chemical data in the provided sources precludes definitive comparisons.

- Ecological studies on Clausena dunniana and analytical guidelines were used to infer methodologies for comparative phytochemistry.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing the molecular structure of Dunniana acid A?

Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and functional groups. Chromatographic separation via HPLC with diode-array detection (DAD) or UPLC-MS is recommended for purity validation. For reproducibility, ensure solvent systems are standardized (e.g., acetonitrile/water gradients) and reference compounds are included .

Q. What biological screening approaches are used to identify this compound’s initial bioactivity?

Answer: Primary screens often involve in vitro assays targeting enzymes or receptors linked to the compound’s proposed mechanism (e.g., cyclooxygenase inhibition for anti-inflammatory properties). Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements, with positive controls (e.g., aspirin for COX inhibition). Secondary validation requires cell-based assays (e.g., cytotoxicity in HEK-293 or RAW 264.7 cells) to rule off-target effects .

Q. How is this compound isolated from natural sources, and what are the yield optimization challenges?

Answer: Isolation involves solvent extraction (ethanol/water mixtures) followed by liquid-liquid partitioning (ethyl acetate). Column chromatography (silica gel or Sephadex LH-20) is standard for purification. Yield optimization requires monitoring parameters like extraction time, temperature, and solvent polarity. Challenges include low natural abundance (<0.01% dry weight in Dunniana spp.) and co-elution with structurally similar analogs .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from differences in assay protocols or compound purity. A multi-laboratory validation study using standardized materials and protocols is critical. Statistical tools like ANOVA or Bland-Altman analysis can quantify inter-lab variability. Additionally, evaluate batch-to-batch consistency via LC-MS profiling .

Q. How can synthetic routes for this compound be optimized to improve scalability and stereochemical fidelity?

Answer: Total synthesis challenges include stereoselective formation of its tetracyclic core. Retrosynthetic analysis guided by computational chemistry (DFT for transition-state modeling) can identify viable pathways. Flow chemistry may enhance scalability, while chiral HPLC or enzymatic resolution ensures stereochemical purity. Compare yields and enantiomeric excess (ee) across routes using fractional factorial design .

Q. What computational models predict this compound’s interactions with non-canonical biological targets?

Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against proteome-wide libraries identifies potential off-targets. Machine learning models (e.g., QSAR or graph neural networks) trained on ChEMBL data predict ADMET properties. Validate predictions with SPR (surface plasmon resonance) binding assays and CRISPR-interference screens to confirm target relevance .

Methodological Guidelines

- Data Presentation: Use tables to summarize comparative results (e.g., IC₅₀ across assays) and line graphs for dose-response trends .

- Ethical Compliance: Disclose conflicts of interest (e.g., synthetic method patents) and adhere to Nagoya Protocol guidelines for natural product sourcing .

- Statistical Rigor: Report p-values, confidence intervals, and effect sizes. Use Shapiro-Wilk tests to confirm normality before parametric tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.